molecular formula C12H17BO3 B1333624 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-70-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1333624
CAS No.: 269409-70-3
M. Wt: 220.07 g/mol
InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BO3. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyphenylboronic acid pinacol ester is the respiratory system . This compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis.

Mode of Action

The compound interacts with its targets through a reactive oxygen species (ROS)-responsive drug delivery system . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . The ROS-responsive system allows for the rapid release of encapsulated drugs in a ROS environment .

Biochemical Pathways

The compound affects the oxidative stress and inflammatory pathways associated with periodontitis . The ROS-responsive drug delivery system developed using this compound can enhance the cellular uptake of nanoparticles because HA specifically recognizes CD44 expressed by normal cells .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyphenylboronic acid pinacol ester is influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

The compound exhibits pronounced anti-inflammatory and anti-oxidative stress functions .

Action Environment

The action of 4-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which impacts its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding boronic acid.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Boronic acids

    Substitution: Biaryl compounds

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its phenolic hydroxyl group, which imparts additional reactivity compared to its analogs. For instance, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains an amino group, which can participate in different types of reactions, such as amide formation. Similarly, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group, making it suitable for reactions like aldol condensation. The presence of different functional groups in these compounds allows for a diverse range of applications in organic synthesis.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZJRAGTCRORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370404
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269409-70-3
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

440 mg (2 mmol) of p-iodophenol were placed in a Schlenk flask with 100 ml of dry benzene and 0.17 ml of triethyl borate (1 mmol). The solution was heated for 1.5 h under an inert atmosphere (argon) at 80° C. and then the benzene and ethanol formed were distilled off the product after raising the oil bath temperature to 100° C. To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution, prepared as described in Example 26, followed by 0.35 ml (2.4 mmol) of pinacolborane. No frothing indicating H2 evolution, which would suggest free phenol groups, was observed. The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis. This sample was washed in ethyl acetate with 10% brine as described elsewhere. Only two peaks were observed in the gc with retention time longer than 2 minutes and these corresponded to phenylboronic acid pinacol ester (area approx. 7.5%) and with the desired product contributing the remaining area (92.5%).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The above reaction procedure used for 2-iodophenol was followed. The reaction was also faster, being again complete before the first sample for gc analysis was withdrawn after 1 h 50 min reaction time. The amount of phenylboronic acid pinacol ester was about that found in the 3-iodophenol reaction. The reaction in which 4-bromophenol is used as substrate is slower but does go to completion. Pinacolborane prepared in situ from the dimethylsulfide adduct of borane can also be used with both the 4-bromophenol and 4-iodophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.